molecular formula C17H15NO2 B2516592 6-(benzyloxy)-1-methyl-1H-indole-3-carbaldehyde CAS No. 1158255-51-6

6-(benzyloxy)-1-methyl-1H-indole-3-carbaldehyde

Cat. No.: B2516592
CAS No.: 1158255-51-6
M. Wt: 265.312
InChI Key: NWHSLEJKTVSULX-UHFFFAOYSA-N
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Description

6-(benzyloxy)-1-methyl-1H-indole-3-carbaldehyde is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a benzyloxy group at the 6-position, a methyl group at the 1-position, and an aldehyde group at the 3-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzyloxy)-1-methyl-1H-indole-3-carbaldehyde typically involves multiple steps. One common method starts with the preparation of 6-(benzyloxy)-1-methyl-1H-indole, which can be achieved through the Fischer indole synthesis. This involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions to form the indole ring. The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base.

The aldehyde group at the 3-position can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction conditions typically involve heating the mixture to promote the formation of the aldehyde group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(benzyloxy)-1-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Benzyl chloride (C6H5CH2Cl) and a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: 6-(benzyloxy)-1-methyl-1H-indole-3-carboxylic acid.

    Reduction: 6-(benzyloxy)-1-methyl-1H-indole-3-methanol.

    Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

6-(benzyloxy)-1-methyl-1H-indole-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(benzyloxy)-1-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The indole ring can interact with various receptors and enzymes, modulating their function and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(benzyloxy)-1H-indole: Lacks the aldehyde group at the 3-position.

    1-methyl-1H-indole-3-carbaldehyde: Lacks the benzyloxy group at the 6-position.

    6-(benzyloxy)-1H-indole-3-carbaldehyde: Lacks the methyl group at the 1-position.

Uniqueness

6-(benzyloxy)-1-methyl-1H-indole-3-carbaldehyde is unique due to the presence of all three functional groups (benzyloxy, methyl, and aldehyde) on the indole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-methyl-6-phenylmethoxyindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-18-10-14(11-19)16-8-7-15(9-17(16)18)20-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHSLEJKTVSULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)OCC3=CC=CC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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